molecular formula C15H23NO4 B1669411 Cycloheximide CAS No. 66-81-9

Cycloheximide

Cat. No. B1669411
CAS RN: 66-81-9
M. Wt: 281.35 g/mol
InChI Key: YPHMISFOHDHNIV-FSZOTQKASA-N
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Description

Cycloheximide, also known as Actidione, is a glutarimide antibiotic commonly derived from the bacterium Streptomyces griseus . It acts as a potent inhibitor of protein biosynthesis in eukaryotic cells by disrupting the translocation step during translation, effectively blocking translational elongation .


Synthesis Analysis

Cycloheximide (CHX) is a commonly used protein synthesis inhibitor in biological research . It selectively blocks the translocation step in the protein synthesis of eukaryotic ribosomes, thereby stopping protein synthesis . CHX is widely used in gene expression analysis, protein labeling, and translation regulation research among various application fields .


Molecular Structure Analysis

Cycloheximide has a molecular formula of C15H23NO4 and a molecular weight of 281.35 . The structural features of Cycloheximide molecules suggest that they are promising molecules for phytotoxic and antifungal activities .


Chemical Reactions Analysis

Cycloheximide can be used as an experimental tool in molecular biology to determine the half-life of a protein . Treating cells with cycloheximide in a time-course experiment followed by western blotting of the cell lysates for the protein of interest can show differences in protein half-life .


Physical And Chemical Properties Analysis

Cycloheximide has a molecular formula of C15H23NO4 and a molecular weight of 281.35 . It is soluble in DMSO and water .

Scientific Research Applications

Protein Stability Analysis

Cycloheximide is a potent inhibitor of protein biosynthesis, utilized in cell biology to determine the half-life of proteins. A specific application includes its use in cancer research for comparing protein stability in eukaryotic cells, as demonstrated through a cycloheximide chase assay in lung adenocarcinoma cell lines (Shih-Han Kao et al., 2015).

Inhibition of Translation Elongation

Cycloheximide and lactimidomycin are known for their roles in inhibiting eukaryotic translation elongation. They block the translocation step in elongation, sharing a common binding pocket in the ribosome, which has implications for understanding the mechanism of action of protein synthesis inhibitors (Tilman Schneider‐Poetsch et al., 2010).

Development of Improved Reagents for Ribosome Profiling

Cycloheximide's rapid reversibility often results in incomplete translation inhibition, leading to the development of C13-amide-functionalized derivatives with increased potencies for protein synthesis inhibition. These derivatives, like C13-aminobenzoyl cycloheximide, have shown superior performance in ribosome profiling experiments, providing more effective capture of ribosome conformations through sustained stabilization of polysomes (Y. Koga et al., 2021).

Imaging of Protein Synthesis

Fluorescent derivatives of cycloheximide have been synthesized for potential applications in cell biology, such as live imaging and in vitro fluorescence spectroscopy. These derivatives retain the ability to inhibit protein synthesis, offering a promising approach for developing fluorescence reporters (F. Paoletti et al., 2010).

Synthetic Routes and Analogs for Translation Elongation Inhibition

Research into the synthesis of cycloheximide and its analogs has led to the discovery of compounds with improved or alternate properties for inhibiting translation elongation. Structure-activity relationship studies have facilitated the design of more potent inhibitors, contributing to our understanding of protein synthesis mechanisms (Yongho Park et al., 2019).

Safety And Hazards

Cycloheximide is considered hazardous. It is fatal if swallowed and is suspected of causing genetic defects and may damage the unborn child . Due to significant toxic side effects, including DNA damage, teratogenesis, and other reproductive effects (including birth defects and toxicity to sperm), cycloheximide is generally used only in in vitro research applications, and is not suitable for human use as a therapeutic compound .

Future Directions

Cycloheximide is a commonly used protein synthesis inhibitor in biological research, and it has important value in studying protein degradation, half-life, and conversion rate . Understanding the degradation rate of disease-specific proteins is crucial for drug development . CHX chase experiments help researchers study protein function and analyze the impact of potential drugs on targeted protein degradation, which is crucial for the development of therapeutic drugs, especially in the case of neurodegenerative diseases and cancer .

properties

IUPAC Name

4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
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InChI

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
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InChI Key

YPHMISFOHDHNIV-FSZOTQKASA-N
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Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
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Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C
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Molecular Formula

C15H23NO4
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DSSTOX Substance ID

DTXSID6024882
Record name Cycloheximide
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Molecular Weight

281.35 g/mol
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Physical Description

Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998), Colorless solid; [ICSC] White to beige powder; [MSDSonline], COLOURLESS CRYSTALS.
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons, INSOL IN PETROLEUM ETHER, Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C), In water, 2.1X10-4 mg/l @ 25 °C, Solubility in water, g/100ml at 2 °C: 2.1
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Mechanism of Action

STIMULATED TRANSPORT OF NUCLEAR RIBONUCLEOPROTEIN COMPLEXES TO CYTOPLASM AFTER ADMIN CYCLOHEXIMIDE TO RATS WAS STUDIED. ADMIN OF 2 MG/KG CYCLOHEXIMIDE CAUSED A DECR IN CONTENT OF TOTAL LIVER NUCLEAR RIBONUCLEOPROTEIN COMPLEX WITHIN 2 HR. THE OVERALL DECR WAS DUE TO AN INCREASED TRANSPORT INTO THE CYTOPLASM, NOT DECREASED SYNTHESIS. OTHER RESULTS SUGGEST THAT DURING INHIBITORY PHASE OF PROTEIN SYNTHESIS, GENE TRANSCRIPTION CONTINUES & GENE PRODUCT IS TRANSPORTED TO CYTOPLASM FOR TRANSLATION., CYCLOHEXIMIDE (2-5 MG/KG BODY WT) CAUSED COMPLETE INHIBITION OF PROTEIN SYNTHESIS IN RAT LIVER WITHIN 30 MIN, & THE LABELING OF NUCLEAR PROTEINS WAS STRONGLY INHIBITED. UNDER THESE CONDITIONS, THE AMT OF NUCLEOLAR 45 S PRE-rRNA & ITS OROTATE-(14)C LABELING REMAINED UNAFFECTED FOR AT LEAST 4 HR, INDICATING THAT INITIALLY THE RATES OF SYNTHESIS & PROCESSING OF 45 S PRE-rRNA WERE NOT APPRECIABLY ALTERED. DRASTIC ALTERATIONS IN THE 45 S PRE-rRNA PROCESSING PATHWAYS OCCURRED AT THE EARLY STAGES OF CYCLOHEXIMIDE ACTION. THE CHANNELING OF NUCLEAR PRE-rRNA ALONG ALTERNATIVE PROCESSING PATHWAYS IS UNDER STRINGENT CONTROL BY THE CONTINUOUS SUPPLY OF CRITICAL PROTEINS., CYCLOHEXIMIDE IS A POTENT INHIBITOR OF PROTEIN SYNTHESIS IN FUNGI & ANIMALS. IT CAUSES AN INCREASE IN ADRENAL RNA, INCREASED PRODUCTION OF GLUCOCORTICOIDS ... & DECREASE IN PYRUVATE UTILIZATION IN ISOLATED ADIPOSE TISSUE.
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Product Name

Cycloheximide

Color/Form

Plates from amyl acetate, water or 30% methanol, Crystals

CAS RN

66-81-9, 4630-75-5
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Melting Point

247 to 250 °F (EPA, 1998), 119.5-121 °C; also listed as 115-16 °C, Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/, 119.5-121 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cycloheximide
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Cycloheximide
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Cycloheximide
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Cycloheximide
Reactant of Route 5
Cycloheximide
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Cycloheximide

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